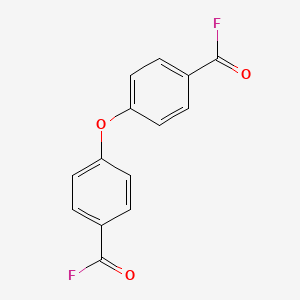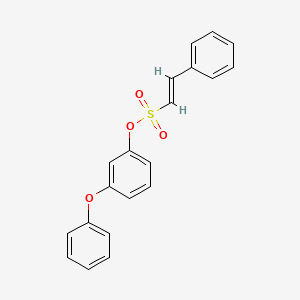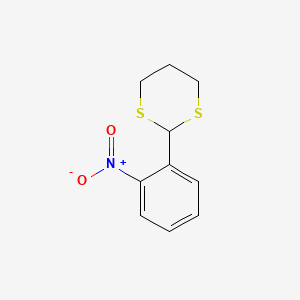
Benzoyl fluoride, 4,4'-oxybis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl fluoride, 4,4’-oxybis-: is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoyl fluoride, characterized by the presence of an ether linkage between two benzoyl fluoride units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fluoride, 4,4’-oxybis- typically involves the reaction of 4,4’-oxybis(benzoic acid) with a fluorinating agent. One common method is the reaction of 4,4’-oxybis(benzoic acid) with thionyl chloride to form the corresponding acid chloride, followed by treatment with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) to yield benzoyl fluoride, 4,4’-oxybis-.
Industrial Production Methods: Industrial production of benzoyl fluoride, 4,4’-oxybis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl fluoride, 4,4’-oxybis- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Hydrolysis: In the presence of water, benzoyl fluoride, 4,4’-oxybis- can hydrolyze to form 4,4’-oxybis(benzoic acid).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Substitution Reactions: Formation of substituted benzoyl derivatives.
Oxidation: Formation of 4,4’-oxybis(benzoic acid).
Reduction: Formation of benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoyl fluoride, 4,4’-oxybis- is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, benzoyl fluoride, 4,4’-oxybis- can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of benzoyl fluoride, 4,4’-oxybis- involves its ability to act as an electrophile. The fluorine atoms in the molecule make it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological and chemical targets. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Benzoyl fluoride: A simpler analog with a single benzoyl fluoride unit.
4,4’-Oxybis(benzoic acid): The precursor to benzoyl fluoride, 4,4’-oxybis-.
Benzyl fluoride: A related compound with a benzyl group instead of a benzoyl group.
Uniqueness: Benzoyl fluoride, 4,4’-oxybis- is unique due to the presence of the ether linkage between two benzoyl fluoride units. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs. The compound’s ability to undergo various chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Eigenschaften
CAS-Nummer |
64545-50-2 |
|---|---|
Molekularformel |
C14H8F2O3 |
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
4-(4-carbonofluoridoylphenoxy)benzoyl fluoride |
InChI |
InChI=1S/C14H8F2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H |
InChI-Schlüssel |
FWRBEVKUPQLBTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)F)OC2=CC=C(C=C2)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)


![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)
![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11969434.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]propanehydrazide](/img/structure/B11969443.png)


